N-Nitro-S-methylisothiourea
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Overview
Description
N-Nitro-S-methylisothiourea: is a chemical compound with the molecular formula C2H5N3O2S and a molecular weight of 137.16 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitro-S-methylisothiourea can be synthesized through several methods. One common method involves the acylation of this compound followed by substitution with amines . Another method includes the treatment of this compound with methylamine to produce N-methyl nitroguanidine, which is then used in a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: N-Nitro-S-methylisothiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium carbonate, dimethylformamide, and methylamine . The conditions for these reactions often involve specific temperatures and solvents to achieve the desired products.
Major Products Formed: Major products formed from reactions with this compound include N-monosubstituted-N’-nitroguanidines and 4-nitroimino-1,3,5-oxadiazinanes .
Scientific Research Applications
N-Nitro-S-methylisothiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Medicine: It has potential therapeutic applications due to its inhibitory effects on nitric oxide synthase, which is involved in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of N-Nitro-S-methylisothiourea involves its role as an inhibitor of nitric oxide synthase. It exhibits selectivity for rat neuronal nitric oxide synthase, with an IC₅₀ value of 300 nM, compared to the endothelial enzyme, with an IC₅₀ value of 5.4 µM . This inhibition affects the production of nitric oxide, a signaling molecule involved in various physiological processes.
Comparison with Similar Compounds
Dinotefuran: A neonicotinoid insecticide with a similar nitroguanidine moiety.
Thiamethoxam: Another neonicotinoid insecticide synthesized from N-Nitro-S-methylisothiourea.
Uniqueness: this compound is unique due to its specific inhibitory effects on nitric oxide synthase and its applications in both scientific research and industrial processes. Its structural features and reactivity make it a valuable compound in various fields.
Properties
Molecular Formula |
C2H5N3O2S |
---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
methyl N-nitrocarbamimidothioate |
InChI |
InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
InChI Key |
FLZZNZJENFNFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=N)N[N+](=O)[O-] |
Origin of Product |
United States |
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